molecular formula C21H27N5O3 B11506090 ethyl 5-[({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}amino)methyl]furan-2-carboxylate

ethyl 5-[({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}amino)methyl]furan-2-carboxylate

Cat. No.: B11506090
M. Wt: 397.5 g/mol
InChI Key: NJJZSPJMPUTPTO-UHFFFAOYSA-N
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Description

ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a tetrazole ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding studies with proteins and enzymes.

    Medicine: As a candidate for drug development due to its unique structure and potential biological activity.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes. The furan ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing molecules and furan derivatives. Compared to these compounds, ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. Similar compounds include:

    Tetrazole derivatives: Known for their use in pharmaceuticals and agrochemicals.

    Furan derivatives: Used in the synthesis of natural products and polymers.

This detailed article provides a comprehensive overview of ETHYL 5-[({2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}AMINO)METHYL]FURAN-2-CARBOXYLATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 5-[[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-ylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C21H27N5O3/c1-6-21(5,22-13-16-11-12-17(29-16)19(27)28-7-2)20-23-24-25-26(20)18-14(3)9-8-10-15(18)4/h8-12,22H,6-7,13H2,1-5H3

InChI Key

NJJZSPJMPUTPTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NCC3=CC=C(O3)C(=O)OCC

Origin of Product

United States

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